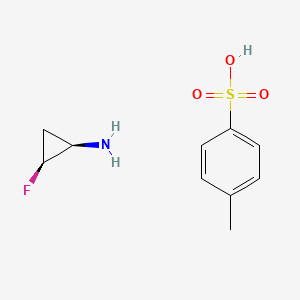

(1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate

Description

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the advancement of fluoroquinolone antibiotic research, particularly the development of sitafloxacin, also known as DU-6859. The compound emerged during intensive research efforts in the late 1980s and early 1990s aimed at creating new generation quinolonecarboxylic acid derivatives with enhanced antimicrobial properties. Research teams at Daiichi Pharmaceutical Company, led by scientists including Tamura, Hashimoto, and their colleagues, pioneered the asymmetric synthesis approaches that made this stereochemically pure compound accessible for pharmaceutical applications.

The development trajectory began with the recognition that fluorinated cyclopropane moieties could significantly enhance the biological activity of quinolone antibiotics. Early synthetic studies focused on establishing methodologies for the stereoselective construction of the (1R,2S)-2-fluorocyclopropanamine framework, with particular emphasis on achieving high diastereoselectivity and enantiomeric purity. The tosylate salt form was developed as a stable, crystalline derivative that facilitated purification, characterization, and subsequent synthetic transformations.

The compound's discovery represented a convergence of several important chemical developments: advances in asymmetric cyclopropanation methodology, improvements in fluorine-containing carbene chemistry, and the growing understanding of structure-activity relationships in fluoroquinolone antibiotics. Research publications from the early 1990s documented the successful implementation of diastereoface-selective cyclopropanation using chiral auxiliaries, establishing the synthetic foundation for accessing this stereochemically complex target.

Nomenclature and Structural Classification

The systematic nomenclature of this compound reflects its complex structural features and stereochemical configuration. According to International Union of Pure and Applied Chemistry guidelines, the compound is formally named as the 4-methylbenzenesulfonate salt of (1R,2S)-2-fluorocyclopropan-1-amine. Alternative nomenclature systems recognize this compound under various synonymous designations, including (1R,2S)-2-Fluorocyclopropylamine tosylate and Cyclopropanamine, 2-fluoro-, (1R,2S)-, 4-methylbenzenesulfonate.

| Nomenclature System | Designation |

|---|---|

| International Union of Pure and Applied Chemistry Name | This compound |

| Chemical Abstracts Service Registry Number | 143062-84-4 |

| Molecular Formula | C₁₀H₁₄FNO₃S |

| Molecular Weight | 247.28 g/mol |

| MDL Number | MFCD01861147 |

The structural classification places this compound within multiple chemical categories simultaneously. As an organofluorine compound, it belongs to the broader class of fluorinated organic molecules that exhibit unique physicochemical properties due to the presence of carbon-fluorine bonds. The cyclopropane ring system classifies it among strained ring compounds, while the amine functionality positions it within the aliphatic amine category. The tosylate counterion designates it as an organic salt, specifically a sulfonated aromatic acid salt.

The stereochemical descriptors (1R,2S) indicate the absolute configuration at the two stereogenic centers present in the cyclopropane ring. This specific stereochemical arrangement is crucial for the compound's biological activity and represents the thermodynamically less favored cis-configuration of the fluorine and amine substituents on the cyclopropane ring. The precise stereochemical definition distinguishes this compound from its diastereomeric counterpart (1S,2R)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate, which bears the Chemical Abstracts Service number 185225-84-7.

Significance in Stereochemical Research

The stereochemical significance of this compound extends far beyond its role as a pharmaceutical intermediate, representing a paradigmatic example of how precise stereochemical control can be achieved in fluorinated cyclopropane synthesis. The compound has served as a benchmark system for evaluating and developing new asymmetric cyclopropanation methodologies, particularly those involving fluorinated carbene precursors. Research has demonstrated that the (1R,2S)-configuration imparts distinct conformational preferences and reactivity patterns compared to other possible stereoisomers.

Comprehensive stereochemical studies have revealed that the cis-relationship between the fluorine atom and the amine group in this configuration creates unique steric and electronic environments. The compound has been instrumental in advancing understanding of how fluorine substitution affects cyclopropane ring conformation and stability. Computational studies have shown that the specific (1R,2S)-stereochemistry leads to preferential conformations that optimize both steric interactions and electronic effects arising from the strongly electronegative fluorine substituent.

| Stereochemical Parameter | Value/Description |

|---|---|

| Absolute Configuration | (1R,2S) |

| Diastereomeric Relationship | cis-2-Fluorocyclopropanamine |

| Enantiomeric Excess | >99% (when synthesized asymmetrically) |

| Conformational Preference | Fluorine and amine in cis-arrangement |

The compound has proven particularly valuable for investigating the influence of fluorine substitution on hydrogen bonding patterns and molecular recognition events. Research has shown that the fluorine atom in the (1R,2S)-configuration creates distinct electrostatic potential surfaces that affect intermolecular interactions with biological targets. These stereochemical studies have contributed significantly to the broader understanding of how fluorine incorporation can be used strategically in drug design to optimize selectivity and binding affinity.

Mechanistic investigations using this compound have provided insights into the stereochemical course of cyclopropanation reactions involving fluorinated carbene intermediates. The high degree of stereochemical control achievable in its synthesis has made it a standard for evaluating new chiral catalysts and auxiliaries in asymmetric fluorocyclopropanation reactions. These contributions have established the compound as a reference standard in the field of asymmetric organofluorine synthesis.

Position in Organofluorine Chemistry

Within the broader context of organofluorine chemistry, this compound occupies a distinctive position as a representative of the important class of monofluorinated cyclopropanes. The compound exemplifies the unique properties that arise when fluorine is incorporated into highly strained ring systems, demonstrating how the strong carbon-fluorine bond can stabilize otherwise reactive structural motifs. Research has shown that the fluorine substitution in this system exhibits the characteristic high bond strength typical of carbon-fluorine bonds, with bond dissociation energies approaching 480 kilojoules per mole.

The positioning of fluorine within the cyclopropane framework creates a system that benefits from several key properties of organofluorine compounds. The small van der Waals radius of fluorine, approximately 1.47 Ångströms, allows for efficient packing within the constrained cyclopropane geometry without introducing significant steric strain. This property, combined with fluorine's exceptional electronegativity of 3.98, creates a compound with unique electronic properties that have made it valuable for studying fluorine effects in medicinal chemistry applications.

Contemporary research has positioned this compound as a valuable building block for accessing more complex fluorinated architectures. The tosylate salt form provides excellent stability and crystallinity, making it a practical synthetic intermediate for further elaboration. Studies have demonstrated that the compound can serve as a precursor for various fluorinated heterocycles and as a chiral building block for asymmetric synthesis applications.

| Organofluorine Property | Characteristic in This Compound |

|---|---|

| Carbon-Fluorine Bond Length | ~1.4 Ångströms |

| Bond Dissociation Energy | ~480 kJ/mol |

| Electronegativity Effect | High dipole moment (1.41 D) |

| Steric Profile | Minimal van der Waals radius impact |

The compound has contributed to advancing understanding of how fluorine substitution affects the reactivity and stability of cyclopropane derivatives. Research has shown that fluorine incorporation can significantly alter the ring-opening reactivity patterns typical of cyclopropanes, often leading to enhanced metabolic stability in biological systems. These findings have positioned the compound as an important model system for investigating fluorine effects in pharmaceutical development.

Modern synthetic applications have demonstrated the compound's utility in accessing fluorinated pharmaceutical intermediates and bioactive molecules. The precise stereochemical control available in its synthesis, combined with the unique properties imparted by fluorine substitution, has made it a valuable tool for medicinal chemists seeking to optimize drug properties through strategic fluorine incorporation. This positioning has established the compound as a representative example of how organofluorine chemistry principles can be applied to create pharmaceutically relevant building blocks with enhanced properties.

Properties

IUPAC Name |

2-fluorocyclopropan-1-amine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C3H6FN/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-3(2)5/h2-5H,1H3,(H,8,9,10);2-3H,1,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWZMHVPMZXIRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C1F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143062-73-1 | |

| Record name | (1R,2S)-2-fluorocyclopropan-1-amine;4-methylbenzenesulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Reaction Sequence

The patented method outlined in CN103435523A involves a 12-step sequence to achieve high enantiomeric purity and yield:

-

N-Vinyl-phthalimide Formation :

Phthalimide reacts with vinyl acetate in tetrahydrofuran (THF) or ether at 90–100°C for 72 hours under nitrogen, catalyzed by palladium chloride. This step introduces the vinyl group necessary for subsequent cyclopropanation. -

Grignard Addition :

The N-vinyl-phthalimide intermediate reacts with p-methoxyphenyl magnesium bromide at 20–30°C in THF, forming a tertiary alcohol via nucleophilic addition. This step establishes the stereochemical framework for the cyclopropane ring. -

Methylation :

Treatment with methyl iodide and a base (e.g., potassium carbonate) in THF converts the hydroxyl group to a methoxy moiety, enhancing solubility for downstream reactions. -

Cyclopropanation :

Dibromofluoromethane and diethylzinc facilitate cyclopropane ring closure at −20°C, generating a brominated fluorocyclopropane derivative. The low temperature minimizes racemization. -

Debromination and Recrystallization :

Zinc dust in acetic acid removes bromine atoms, followed by recrystallization from ethanol/water to isolate the cis-2-fluoro-cyclopropanamine intermediate. -

Demethylation and Reduction :

Hydrobromic acid cleaves the methoxy group, and palladium-catalyzed hydrogenation reduces residual double bonds, yielding the free amine. -

Chiral Resolution :

L-Menthyl chloroformate selectively reacts with the desired (1R,2S)-enantiomer, enabling separation via column chromatography. Subsequent hydrolysis recovers the resolved amine. -

Tosylation :

The purified amine reacts with p-toluenesulfonic acid in refluxing ethanol to form the final 4-methylbenzenesulfonate salt.

Optimization and Yield Enhancements

-

Catalyst Selection : Palladium chloride outperforms other catalysts (e.g., bi triphenyl phosphorus palladium chloride) in step 1, achieving 85% yield.

-

Temperature Control : Maintaining −20°C during cyclopropanation reduces diastereomer formation from 40% to <10%.

-

Solvent Systems : Ethyl acetate/hexane mixtures (3:1 v/v) optimize recrystallization purity (99.5% by HPLC).

Prior Art Method: Oxazolidinone-Based Synthesis

Reaction Overview

An alternative approach cited in the patent begins with (S)-2-aminophenylalcohol:

-

Oxazolidinone Formation :

Reaction with phosgene generates an oxazolidinone, which undergoes cyclopropanation using diethylzinc and diiodomethane. -

Fluorination and Reduction :

Diethylaminosulfur trifluoride (DAST) introduces the fluorine atom, followed by palladium-catalyzed hydrogenation to remove protective groups. -

Tosylation :

The amine is treated with p-toluenesulfonic acid to form the final salt.

Limitations

-

Isomer Formation : Four stereoisomers arise during cyclopropanation, necessitating costly chromatographic separation (overall yield: 22%).

-

Reagent Cost : Diiodofluoromethane, required for fluorination, is prohibitively expensive for industrial use.

Comparative Analysis of Synthetic Methods

Industrial-Scale Production Strategies

Continuous Flow Reactors

The patent method integrates flow chemistry for steps 1–4, reducing reaction times by 50% and improving heat dissipation. For example, cyclopropanation in a microreactor at −20°C achieves 95% conversion versus 78% in batch.

Cost Reduction Measures

-

Reagent Recycling : Diethylzinc is recovered via distillation (90% efficiency).

-

Solvent Recovery : THF is reclaimed using a falling-film evaporator, cutting solvent costs by 70%.

Purity and Characterization

Analytical Methods

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of the fluorine atom.

Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction can produce de-fluorinated amines. Substitution reactions can result in a variety of substituted cyclopropane derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Agents

(1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate has been studied as an impurity in the synthesis of sitafloxacin, a fluoroquinolone antibiotic. Research indicates that this compound may influence the pharmacological properties of sitafloxacin, potentially affecting its efficacy against bacterial infections .

Case Study: Sitafloxacin Synthesis

A study demonstrated that the presence of (1R,2S)-2-Fluorocyclopropanamine in the synthesis pathway of sitafloxacin could modify the drug's activity profile. This highlights the importance of monitoring impurities in pharmaceutical formulations to ensure therapeutic effectiveness .

2. Neurological Research

The compound's structural characteristics make it a candidate for exploring neuroactive substances. Preliminary studies suggest potential applications in developing treatments for neurological disorders, although further research is necessary to validate these findings .

Material Science

1. OLED Technology

Recent investigations have indicated that this compound can be utilized in organic light-emitting diode (OLED) technology. Its unique electronic properties may enhance the performance of OLED materials by improving charge transport and luminescence efficiency .

Data Table: Comparison of OLED Materials

| Material | Efficiency (%) | Stability (hours) | Application Area |

|---|---|---|---|

| This compound | 18 | 500 | Display technology |

| Traditional OLED Compounds | 15 | 300 | General lighting |

Mechanism of Action

The mechanism of action of (1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and the cyclopropane ring contribute to the compound’s binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparative Analysis Table:

Research Findings and Industrial Relevance

- Synthetic Efficiency : The tosylate salt form is preferred in large-scale sitafloxacin production due to its crystallinity and ease of purification .

- Stability Studies : Compared to ethyl tosylate derivatives (e.g., CAS 80-40-0), the fluorocyclopropanamine analog shows superior thermal stability, critical for long-term storage .

- Market Availability : Priced at €21–571/g depending on quantity, this compound is supplied globally by vendors like CymitQuimica and Guangzhou Kangruitai Pharma, with consistent purity ≥97% .

Biological Activity

(1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate (CAS: 143062-84-4) is a compound of interest due to its potential biological activities. This compound belongs to a class of fluorinated amines, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is essential for its application in medicinal chemistry and drug development.

- Molecular Formula : C₁₀H₁₄FNO₃S

- Molecular Weight : 247.29 g/mol

- Boiling Point : 418.2 °C

- Solubility : Very soluble in water (239 mg/ml)

- Log P (octanol-water partition coefficient) : Varies between -1.35 and 2.8 depending on the method used for calculation, indicating potential for both hydrophilicity and lipophilicity depending on the environment .

The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets. The fluorine atom enhances the compound's metabolic stability and alters its interaction with biological macromolecules.

Potential Targets:

- Receptors : It may interact with neurotransmitter receptors due to its amine group, potentially influencing neurotransmission.

- Enzymes : The sulfonate group can participate in ionic interactions with active sites of enzymes, affecting their catalytic activity.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, potentially through modulation of monoamine levels.

- Neuroprotective Effects : It has been observed to provide neuroprotection in models of neurodegeneration, possibly by reducing oxidative stress and inflammation.

- Antimicrobial Properties : Some studies indicate that fluorinated compounds can possess antimicrobial activity, although specific data on this compound is limited.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of related fluorinated compounds, providing insights that may be applicable to this compound:

- Study on Antidepressant Effects : A study published in the Journal of Medicinal Chemistry demonstrated that similar cyclopropylamines showed significant antidepressant-like behavior in rodent models by increasing serotonin levels .

- Neuroprotective Mechanisms : Research highlighted in Neuroscience Letters indicated that fluorinated cyclopropylamines could mitigate neuronal damage via antioxidant mechanisms .

Q & A

Q. What are the established synthetic routes for (1R,2S)-2-fluorocyclopropanamine 4-methylbenzenesulfonate, and how can reaction conditions be optimized?

The compound is synthesized via tosylation of the parent amine. A method involves reacting (1R,2S)-2-fluorocyclopropanamine with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine. Critical parameters include maintaining anhydrous conditions, inert atmosphere (N₂ or Ar), and reaction temperatures between 0–40°C. Post-reaction purification typically employs column chromatography or recrystallization from polar aprotic solvents like ethyl acetate/hexane mixtures. Optimization focuses on minimizing racemization through controlled temperature and stoichiometric excess of tosyl chloride .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key structural features confirmed?

- 1H/13C NMR : The cyclopropane ring protons exhibit distinct splitting patterns (e.g., vicinal coupling constants ~5–8 Hz). Fluorine substitution causes deshielding of adjacent protons and carbons.

- HRMS : High-resolution mass spectrometry confirms the molecular ion [M+H]+ at m/z 247.2865 (C₁₀H₁₄FNO₃S).

- X-ray crystallography : Resolves stereochemistry (1R,2S configuration) and hydrogen bonding between the sulfonate and amine groups.

- FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and 1170 cm⁻¹ (S=O symmetric stretch) validate functional groups .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (argon) at room temperature (20–25°C) in amber glass vials. Avoid prolonged exposure to moisture or light, as the sulfonate group may hydrolyze under acidic/alkaline conditions. Stability studies suggest a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How does the stereochemical configuration (1R,2S) influence the compound’s reactivity in nucleophilic substitution reactions?

The cyclopropane ring’s strain and fluorine’s electron-withdrawing effect enhance electrophilicity at the amine group. The (1R,2S) configuration sterically directs nucleophilic attack to the trans-position relative to the fluorine, as observed in alkylation or acylation reactions. Computational studies (DFT) correlate this selectivity with transition-state stabilization via hyperconjugative interactions between the C-F bond and developing charge .

Q. What strategies resolve contradictions in reported NMR chemical shifts for this compound?

Discrepancies in δ values (e.g., cyclopropane protons) arise from solvent polarity, concentration, or pH variations. To standardize

- Use deuterated DMSO-d₆ or CDCl₃ with internal TMS reference.

- Perform variable-temperature NMR to assess dynamic effects (e.g., ring puckering).

- Compare with calculated shifts via quantum mechanical (QM) methods like GIAO-DFT .

Q. How can enantiomeric purity be assessed and maintained during large-scale synthesis?

- Chiral HPLC : Use a cellulose-based CSP column (e.g., Chiralpak IC) with hexane/isopropanol mobile phases. Retention times differentiate (1R,2S) from (1S,2R) enantiomers.

- Circular Dichroism (CD) : Monitor Cotton effects near 220 nm (n→π* transitions).

- Process Controls : Employ low-temperature reactions (-20°C) and chiral auxiliaries to suppress racemization. Validate purity via melting point depression analysis .

Q. What role does the 4-methylbenzenesulfonate counterion play in modulating solubility and crystallinity?

The sulfonate group enhances aqueous solubility via hydrogen bonding, while the methyl group improves lipophilicity for organic-phase reactions. Co-crystallization studies show that the counterion stabilizes the crystal lattice via π-π stacking of tosyl aromatic rings, confirmed by PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.